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Introduction to VPS34-IN1

VPS34-IN1 is a highly selective and potent inhibitor of the class III phosphoinositide 3-kinase VPS34,

demonstrating significant utility in dissecting VPS34-dependent cellular processes. This bis-

aminopyrimidine compound targets the hydrophobic region of the kinase ATP binding domain, exhibiting

nanomolar potency (IC50 = 25 nM) against recombinant VPS34 in biochemical assays while showing

remarkable specificity by not significantly inhibiting 340 protein kinases or 25 other lipid kinases tested,

including all isoforms of class I and class II PI3Ks [1]. The compound has emerged as a valuable chemical

probe for investigating VPS34 functions in diverse biological contexts, from cancer biology to viral

infection. These application notes provide detailed methodological guidance for researchers utilizing VPS34-

IN1 across various experimental systems, summarizing optimal concentrations and technical considerations

for achieving specific and reproducible inhibition of VPS34 activity.

Quantitative Data Summary of VPS34-IN1
Concentrations

Table 1: Recommended VPS34-IN1 Concentrations for Different Assay Types
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Assay Type
Cell
Line/System

Recommended
Concentration

Incubation
Time

Key Readouts
Primary
References

Cellular
Viability

AML cell lines

(MOLM-14,
MV4-11)

5 µM 48 hours Apoptosis

induction, reduced
proliferation

[2]

Autophagy
Modulation

MOLM-14
GFP-LC3

5 µM 4-6 hours Disruption of
autophagosome

formation, reduced
LC3 puncta

[2]

Endosomal
Trafficking

Balb 3T3,
HeLa

10 µM 15-60
minutes

PI3P depletion,
EEA1 dissociation,

Rab11 endosome
reorganization

[3]

SARS-CoV-2
Replication

Vero E6 Dose-dependent
(specific range

not provided)

72 hours Reduced virus-
induced cell death

[4]

Biochemical
Kinase

Recombinant

VPS34

IC50 = 25 nM 30 minutes Reduced PI(3)P

production

[1]

Table 2: VPS34-IN1 Specificity Profile Against Related Targets

Target Class
Representative Members
Tested

Inhibition by
VPS34-IN1

Validation Methods

Class I PI3Ks p110α, p110β, p110γ, p110δ No significant
inhibition

In vitro kinase assays

Class II PI3Ks PI3KC2α, PI3KC2β,
PI3KC2γ

No significant
inhibition

In vitro kinase assays

Protein Kinases 340 diverse protein kinases No significant
inhibition

Comprehensive kinase
profiling
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Target Class
Representative Members
Tested

Inhibition by
VPS34-IN1

Validation Methods

Other Lipid
Kinases

25 additional lipid kinases No significant

inhibition

In vitro lipid kinase assays

Cellular Assay Protocols

Cell Viability and Apoptosis Assays

The antileukemic activity of VPS34-IN1 has been extensively characterized in acute myeloid leukemia

(AML) models. For viability assessment, plate AML cells (e.g., MOLM-14, MV4-11) at 10 × 10⁴ cells/mL in

100 μL volumes of complete culture medium [2]. Add VPS34-IN1 at 5 μM concentration and incubate for

48 hours at 37°C in a humidified 5% CO2 atmosphere. Quantify viability using fluorescence-based assays

like Uptiblue according to manufacturer instructions. For apoptosis measurement, stain cells with annexin V-

PE and analyze by flow cytometry. VPS34-IN1 demonstrates selective cytotoxicity against AML cells while

sparing normal CD34+ hematopoietic cells, with approximately 60-80% viability reduction observed in

sensitive AML cell lines at 5 μM [2].

Autophagy Flux Monitoring

To assess autophagy inhibition, introduce a GFP-LC3 biosensor into target cells via lentiviral transduction

[2]. Seed transfected cells in appropriate culture vessels and treat with 5 μM VPS34-IN1 for 4-6 hours. For

quantification, two methods can be employed:

Flow cytometry: Wash cells once with PBS followed by either PBS containing 0.05% saponin

(permeabilized) or PBS alone (non-permeabilized). Analyze 10,000 events per sample, measuring the
shift in GFP-LC3 fluorescence between permeabilized and non-permeabilized conditions.

Microscopy: Fix cells after treatment, visualize LC3 puncta formation using fluorescence microscopy,
and quantify dots automatically using ImageJ with a dedicated macro. VPS34-IN1 treatment typically

results in significant reduction of functional LC3-positive autophagosomes within 4 hours of
treatment [2].
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Endosomal Trafficking and PI3P Dynamics

For studying acute PI3P depletion effects on endosomal system, plate Balb 3T3 fibroblasts or HeLa cells on

appropriate imaging vessels and culture until 70-80% confluent [3]. Prepare 10 mM stock solution of

VPS34-IN1 in DMSO and dilute in culture medium to achieve 10 μM working concentration. Treat cells

for 15-60 minutes at 37°C. For PI3P visualization, transfect cells with 2xFYVE or p40PX PI3P-binding

domains tagged with fluorescent proteins prior to inhibitor treatment. After VPS34-IN1 exposure, fix cells

and process for immunofluorescence using antibodies against PI3P-binding proteins (EEA1) or endosomal

markers (Rab11a). VPS34-IN1 induces rapid dissociation of PI3P-binding proteins from endosomal

membranes within 15 minutes, with maximal effects observed by 60 minutes [3].

Biochemical Assay Protocols

Lipid Kinase Activity Assay

The core biochemical assessment of VPS34 inhibition utilizes recombinant VPS34/VPS15 complex [1].

Prepare liposomes by transferring phosphatidylinositol (10 mg/ml in chloroform) to clean glass tubes using

Hamilton syringe, evaporate chloroform under nitrogen stream, and further dry for 1 hour in speedvac [5].

Resuspend PI in assay buffer to 1 mg/ml and extrude through 100 nm polycarbonate membranes using mini-

extruder to create large unilamellar vesicles. For kinase reaction, combine recombinant VPS34 complex with

liposomes (10 μg per reaction) in 40 μl kinase assay buffer. Initiate reaction by adding 10 μl of 5x ATP mix

containing 32P-γ-ATP. Incubate at 30°C with shaking at 1,100 rpm for 30 minutes. Terminate reaction by

adding 500 μl stop solution (chloroform:methanol:HCl 100:200:2). Extract lipids with chloroform, separate

by thin-layer chromatography on Silica 60 plates, and visualize radiolabeled PI(3)P using phosphoimager.

VPS34-IN1 shows IC50 of 25 nM in this biochemical system [1].

Binding Affinity Determination

For precise binding characterization, surface plasmon resonance or isothermal titration calorimetry can be

employed [6]. Purify recombinant VPS34 protein and confirm monodisperse state by analytical size

exclusion chromatography. For binding assays, use VPS34-IN1 serial dilutions and measure binding kinetics
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and affinity. These biophysical approaches yield dissociation constants that complement functional IC50

values from kinase assays and provide mechanistic insights into inhibitor binding mode [6].

Experimental Workflow and Pathway Diagrams

VPS34-IN1 Experimental Workflow
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Diagram 1: Comprehensive experimental workflow for VPS34-IN1 applications spanning cellular and

biochemical assays.
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VPS34 Cellular Signaling and Inhibition
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Diagram 2: VPS34-IN1 inhibition of cellular signaling pathways through VPS34 complexes I and II.

Technical Considerations and Troubleshooting

Critical Optimization Parameters
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Temporal considerations: VPS34-IN1 induces rapid PI3P depletion within 1 minute of treatment for

endosomal studies, while autophagy and viability effects manifest over several hours [1] [3].
Cell type variability: RKO colorectal cancer cells demonstrate exceptional VPS34-dependence,

while other lines may require concentration optimization [7].
Solvent controls: Always include DMSO vehicle controls at equivalent concentrations, as stock

solutions are prepared in DMSO [3].
Off-target effects: Despite high specificity, employ complementary genetic approaches (CRISPR,

RNAi) to validate on-target effects [7] [2].

Common Technical Challenges

Incomplete inhibition: If expected phenotypic changes are not observed, verify compound activity
and prepare fresh stock solutions to avoid degradation.

Cellular toxicity: Higher concentrations (>10 μM) may induce nonspecific toxicity; perform dose-
response studies to identify optimal window [4].

Assay specificity: For autophagy studies, combine multiple readouts (LC3 puncta, p62 degradation,
electron microscopy) to confirm specific inhibition.

Applications in Disease Models

Oncology Applications

VPS34-IN1 has demonstrated significant antileukemic activity in AML models, inducing apoptosis in cell

lines and primary patient samples while sparing normal hematopoietic cells [2]. The compound exhibits

pleiotropic effects in AML cells, simultaneously inhibiting protective autophagy, disrupting vesicular

trafficking, and modulating mTORC1 signaling. In FLT3-ITD driven AML, VPS34-IN1 specifically inhibits

STAT5 phosphorylation downstream of this oncogenic pathway, suggesting potential combination strategies

[2]. In solid tumor models, VPS34 functions as an invasion suppressor in hepatocellular carcinoma by

regulating endosome-lysosome trafficking through Rab7-RILP and Rab11 pathways [8].

Infectious Disease Applications
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VPS34-IN1 has shown potential in antiviral applications, particularly against SARS-CoV-2. The compound

suppresses SARS-CoV-2 replication in Vero E6 cells, likely through disruption of viral replication organelle

formation [4]. This aligns with known roles of VPS34 in membrane remodeling processes that viruses often

hijack for replication. The inhibitory effect demonstrates dose-dependency, with higher concentrations

showing some cellular toxicity that must be balanced for potential therapeutic application [4].

Conclusion

VPS34-IN1 represents a valuable chemical tool for specifically probing VPS34 function across diverse

biological contexts. These application notes provide comprehensive guidance for implementing VPS34-IN1

assays, with particular attention to appropriate concentrations, timing, and validation approaches specific to

different experimental systems. The detailed protocols and troubleshooting recommendations should enable

researchers to effectively utilize this compound for investigating VPS34-dependent processes in cellular

homeostasis, disease mechanisms, and potential therapeutic interventions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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